

N-Nitrosodibutylamine-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Nitrosodibutylamine-d9

Cat. No.: B15554879

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CAS Number: 2975202-09-4

This technical guide provides an in-depth overview of **N-Nitrosodibutylamine-d9** (NDBA-d9), a deuterated isotopologue of the n-nitrosamine, N-Nitrosodibutylamine (NDBA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, analytical applications, and the biological pathways of its non-deuterated counterpart.

Core Compound Specifications

N-Nitrosodibutylamine-d9 is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples.^{[1][2]} Its deuteration provides a distinct mass spectrometric signature, allowing for accurate and precise measurements using isotope dilution techniques.

Property	Value	Source
CAS Number	2975202-09-4	[3] [4]
Molecular Formula	C ₈ H ₉ D ₉ N ₂ O	[3] [4] [5]
Molecular Weight	167.30 g/mol	[2] [4] [5]
Synonyms	N-Butyl-N-(butyl-d9)nitrous amide	[3] [4]
Appearance	Typically a liquid	(for NDBA)
Storage	2-8°C, protected from light	[3] [5]

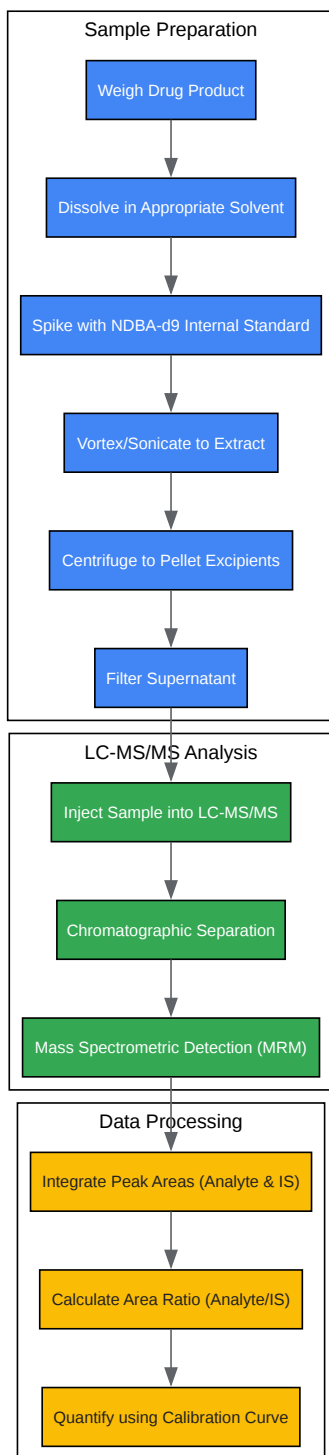
Analytical Applications and Experimental Protocols

The primary application of NDBA-d9 is as an internal standard for the sensitive and accurate quantification of NDBA and other nitrosamines in various matrices, most notably in pharmaceutical drug substances and products.[\[1\]](#)[\[2\]](#) The use of a deuterated internal standard is critical for mitigating matrix effects and variabilities in sample preparation and instrument response.

General Experimental Workflow for Nitrosamine Analysis

The following workflow outlines a typical procedure for the analysis of nitrosamine impurities in a drug product using a deuterated internal standard like NDBA-d9.

General Experimental Workflow for Nitrosamine Analysis



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A high-level overview of the analytical workflow for nitrosamine quantification.

Detailed Experimental Protocol: Analysis of NDBA in Metformin

This protocol provides a more specific example for the determination of NDBA in Metformin drug product using LC-MS/MS and NDBA-d9 as an internal standard.

1. Reagents and Materials:

- N-Nitrosodibutylamine (NDBA) reference standard
- **N-Nitrosodibutylamine-d9** (NDBA-d9) internal standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Metformin drug product
- 15 mL polypropylene centrifuge tubes
- 0.22 µm PVDF syringe filters

2. Standard and Sample Preparation:

- **Stock Solutions:** Prepare individual stock solutions of NDBA and NDBA-d9 in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the NDBA stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 to 100 ng/mL. Each working standard should be spiked with the NDBA-d9 internal standard to a final concentration of 20 ng/mL.
- **Sample Preparation:**
 - Accurately weigh a portion of crushed Metformin tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

- Add 5 mL of methanol and spike with the NDDBA-d9 internal standard solution to achieve a final concentration of 200 ppb relative to the Metformin concentration.
- Vortex the sample for 10 minutes to ensure complete dissolution and extraction.
- Centrifuge the sample at 4500 rpm for 15 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter.
- Dilute the filtered extract 1:1 with water prior to LC-MS/MS analysis.[\[6\]](#)

3. LC-MS/MS Instrumentation and Conditions:

Parameter	Condition
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	Optimized for separation of NDDBA from matrix components
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Source	Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
NDBA	159.1	116.1
NDBA-d9	168.2	122.2

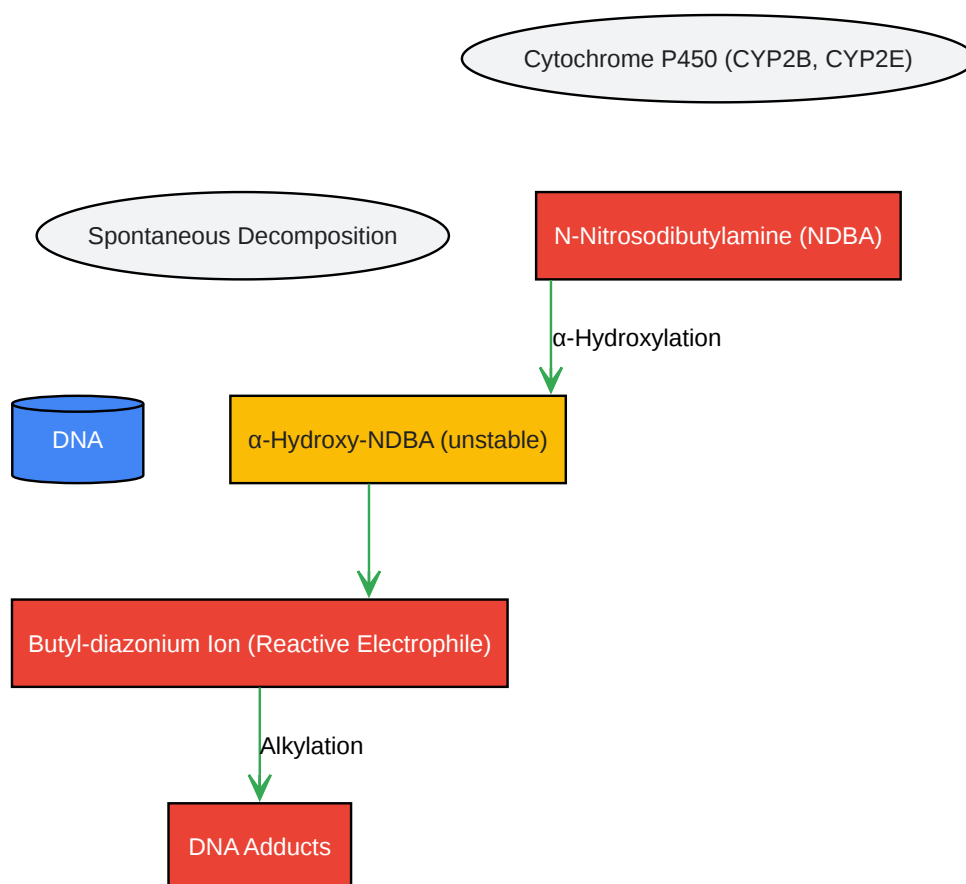
Metabolic Pathways and Carcinogenesis of N-Nitrosodibutylamine

While NDBA-d9 is used as a stable internal standard and is not expected to undergo significant metabolism in analytical systems, understanding the metabolic fate of its non-deuterated counterpart, NDBA, is crucial for toxicological and risk assessment studies. The carcinogenicity of NDBA is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes.[7]

Metabolic Activation Pathway

The primary metabolic activation pathway of NDBA involves the hydroxylation of the α -carbon atom of one of the butyl chains.[7][8] This reaction, primarily catalyzed by CYP2B and CYP2E family enzymes, forms an unstable α -hydroxy-nitrosamine intermediate.[8] This intermediate spontaneously decomposes to yield a reactive butyl-diazonium ion, which is a potent electrophile capable of alkylating DNA.[7][8] Other hydroxylation reactions can occur at the β , γ , and ω positions, which are generally considered detoxification pathways.[8]

Metabolic Activation of N-Nitrosodibutylamine

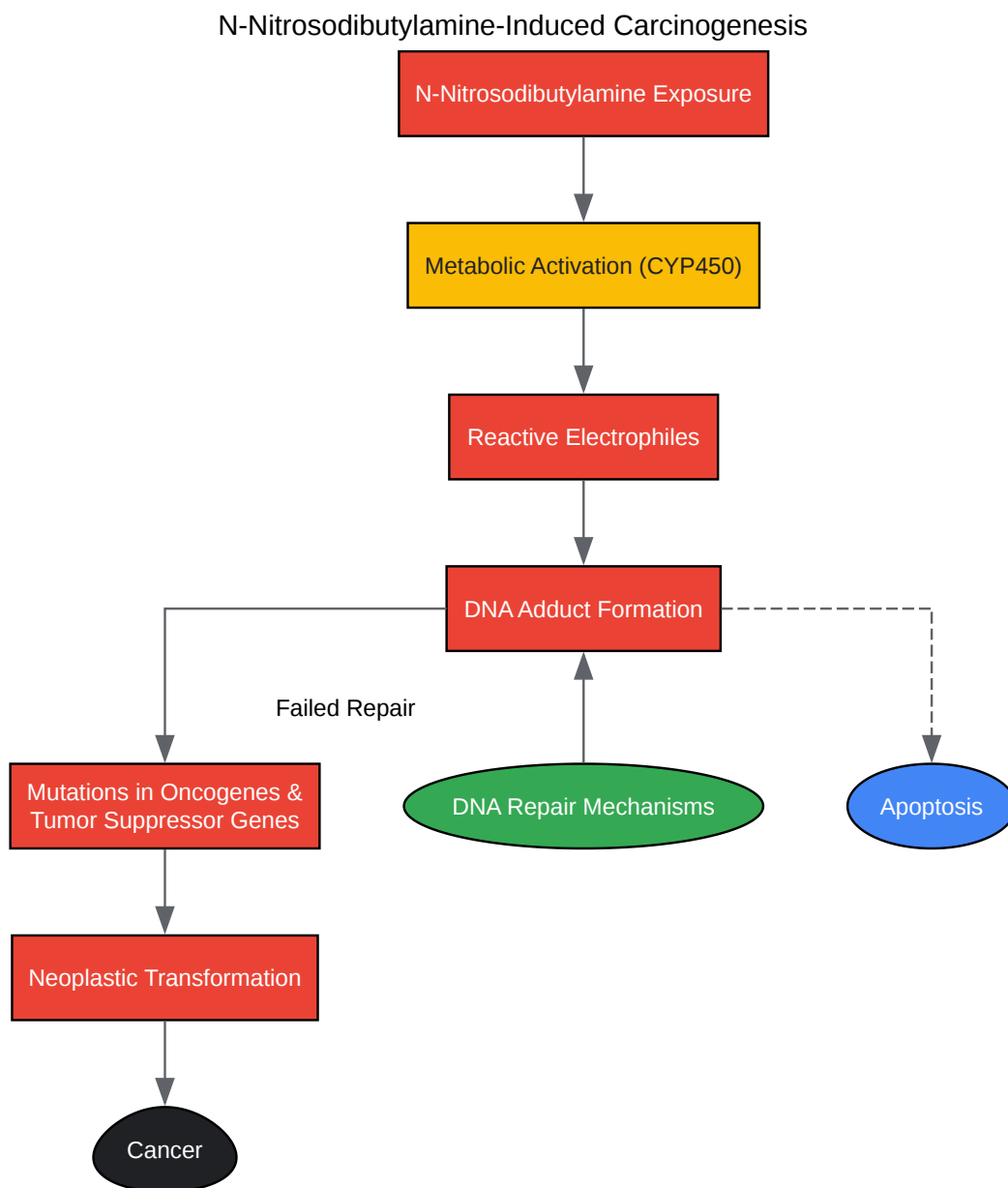


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The metabolic activation of NDBA to a DNA-alkylating agent.

Carcinogenesis Signaling Pathway

The formation of DNA adducts by the reactive metabolites of NDBA is a critical initiating event in its carcinogenic process.[7] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt normal cell cycle control and lead to neoplastic transformation.



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A simplified signaling pathway of NDBA-induced carcinogenesis.

In conclusion, **N-Nitrosodibutylamine-d9** is an essential tool for the accurate quantification of nitrosamine impurities. Understanding its properties, along with the metabolic and carcinogenic pathways of its non-deuterated analog, is critical for professionals in pharmaceutical development and safety assessment.

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